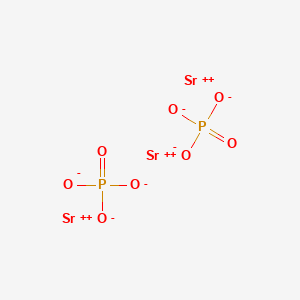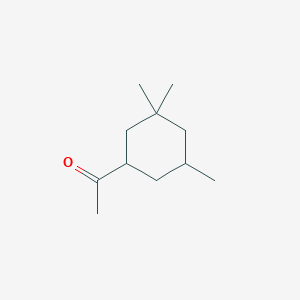
Adenosine-5'-pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5'-pentaphosphate, also known as Ap5A, is a nucleotide molecule that plays an important role in various biochemical and physiological processes. Ap5A is a dinucleotide made up of two adenosine monophosphates (AMP) linked by a phosphoanhydride bond between the 5' and 5'' positions of the ribose sugar.
Applications De Recherche Scientifique
1. Enzyme Inhibition
Adenosine-5'-pentaphosphate has been shown to inhibit the enzymatic activity of ribonuclease A (RNase A), an important enzyme in RNA processing. This inhibition was observed when using nucleoside tetra- and pentaphosphates synthesized from adenosine (Shepard, Windsor, Raines, & Cummins, 2019).
2. Inhibitors of Hydrolases
This compound derivatives have been tested as inhibitors of specific diadenosine tetraphosphate hydrolases, enzymes involved in the regulation of nucleotides like ATP and ADP. These derivatives showed significant inhibitory effects, making them valuable in studying nucleotide function (Guranowski, Starzyńska, McLennan, Baraniak, & Stec, 2003).
3. Modulation of Receptors
This compound is also involved in modulating receptors in rat midbrain synaptic terminals. It acts as an agonist to diadenosine pentaphosphate, which influences calcium transients, a critical component in neuronal signaling (Diaz-Hernandez, Pintor, & Miras‐Portugal, 2000).
4. Nucleotide Synthesis
Polyphosphate kinases, which are crucial for nucleotide synthesis, utilize this compound for the phosphorylation of nucleotides. This demonstrates its role in the biocatalytic synthesis of different phosphorylated nucleotides (Mordhorst, Singh, Mohr, Hinkelmann, Keppler, Jessen, & Andexer, 2019).
5. Metabolic Pathways in Plants
In plant biology, this compound is involved in biochemical conversions of minor mononucleotides and dinucleotides, suggesting its participation in various plant cellular processes (Guranowski, 2004).
Propriétés
Numéro CAS |
14535-90-1 |
|---|---|
Formule moléculaire |
C10H18N5O19P5 |
Poids moléculaire |
667.14 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
WYJWVZZCMBUPSP-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Description physique |
Solid |
Synonymes |
adenosine 5'-pentaphosphate pppppA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





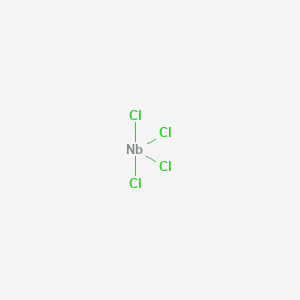

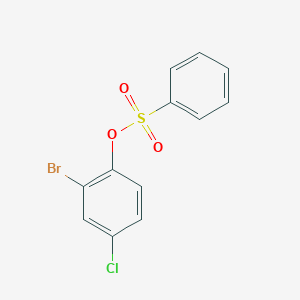

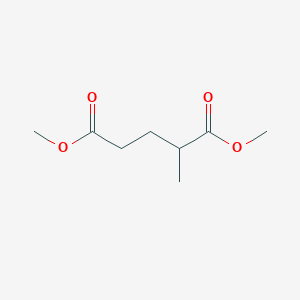
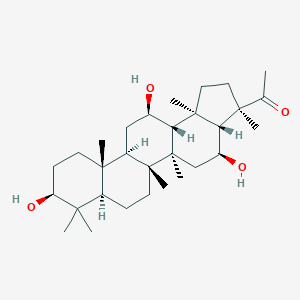
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)

